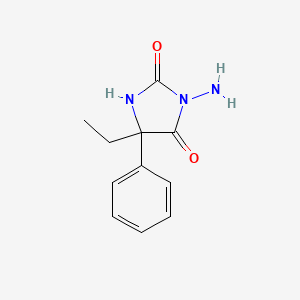
RIBONUCLEIC ACID, TRANSFER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Transfer Ribonucleic Acid (tRNA) is a type of RNA molecule that helps decode a messenger RNA (mRNA) sequence into a protein . tRNAs function at specific sites in the ribosome during translation, which is a process that synthesizes a protein from an mRNA molecule . tRNA is typically comprised of 76 to 90 nucleotides . The nitrogenous bases in RNA are adenine, guanine, cytosine, and uracil . The structure of the RNA molecule was described by R.W. Holley in 1965 .
Synthesis Analysis
The structure that was determined was that of an alanine transfer ribonucleic acid (RNA). Transfer RNAs function as specific carriers of activated amino acids, and during protein synthesis they interact with other cellular components (ribosomes and messenger RNA) to determine the structure of the protein that is being synthesized . Synthesis of the 3′-terminal half of yeast alanine transfer ribonucleic acid (tRNA Ala) by the phosphotriester approach in solution has been reported .
Chemical Reactions Analysis
Nucleic acid modifications are widely distributed in DNA and RNA in cells and play a critical role in regulating physiological and pathological cellular activities. Utilizing bio-orthogonal tools to study modified bases is a critical and worthwhile research direction . Mapping Post‐Transcriptional Modifications onto Transfer Ribonucleic Acid Sequences by Liquid Chromatography Tandem Mass Spectrometry has been reported .
Physical And Chemical Properties Analysis
Transfer ribonucleic acid (tRNA) is comprised typically of 76 to 90 nucleotides. Its molecular weight is about 25,000 to 30,000 Daltons . The ribose sugar of RNA is a cyclical structure consisting of five carbons and one oxygen . The presence of a chemically reactive hydroxyl (−OH) group attached to the second carbon group in the ribose sugar molecule makes RNA prone to hydrolysis .
Mechanism of Action
Safety and Hazards
The product is supplied as lyophilized powder and is soluble in water (~2 mg/ml), yielding a clear to hazy solution. Store the product desiccated at 2–8 °C. Under these conditions, the product retains activity for at least 2 years . Wear personal protective equipment. Avoid contact with skin, eyes and clothing. Keep away from heat and sources of ignition. Avoid dust formation. Do not ingest. Do not breathe vapours/dust .
Future Directions
The ambitious goal of the new Brown RNA Center is to untangle the mysteries of human RNA, which could be instrumental in preventing and developing treatments for a wide variety of complex diseases . Researchers presented challenges related to the clinical translation of messenger ribonucleic acid (mRNA) technology, recent innovations, and future directions to improve the clinical efficacy of mRNA nanomedicine .
Relevant Papers
Some of the relevant papers include “Diffusion of transfer ribonucleic acid depends on its position inside a ribosome” which presents studies of the diffusive behavior of transfer ribonucleic acid (tRNA) molecules inside ribosomes , “The Transfer Ribonucleic Acids” which compares the characteristics of the base sequences of over 95 different species of tRNA , and “Advances in Nucleic Acid Research: Exploring the Potential of …” which explores the multifaceted applications of nucleic acids .
properties
CAS RN |
120991-81-3 |
|---|---|
Molecular Formula |
C17H25Cl2N5O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



